(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
This compound is a tricyclic heterocyclic molecule featuring a fused 2-oxa-4,6,13-triaza core with a sulfur-linked 3-chlorophenylmethyl substituent and a hydroxymethyl group. Its structural complexity arises from the tricyclo[8.4.0.0³,⁸]tetradecahexaenyl scaffold, which incorporates oxygen, nitrogen, and sulfur heteroatoms. The presence of the 3-chlorophenyl group suggests enhanced lipophilicity and possible modulation of receptor binding, while the hydroxymethyl moiety may improve solubility for pharmacological applications .
Properties
IUPAC Name |
[7-[(3-chlorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c1-15-22-20(18(13-30)12-27-15)11-21-24(31-22)28-23(17-7-3-2-4-8-17)29-25(21)32-14-16-6-5-9-19(26)10-16/h2-10,12,30H,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJQUOLGJSPCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC(=CC=C5)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with a tricyclic structure that includes multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology.
Chemical Structure and Properties
The unique tricyclic framework of this compound is characterized by:
- Triazatricyclo Structure : Incorporates nitrogen atoms within the rings.
- Chlorophenyl Group : Enhances hydrophobicity and may influence biological interactions.
The compound's molecular formula and structural characteristics suggest several potential mechanisms of action relevant to its biological activity.
Biological Activities
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities. The following are notable areas of activity:
Antitumor Activity
Compounds featuring triazole and triazine rings have shown promise in inhibiting cancer cell proliferation. The triazine structure is often associated with:
- Mechanism : Inhibition of specific signaling pathways in cancer cells.
Antimicrobial Properties
The presence of chlorophenyl groups is frequently linked to enhanced antibacterial and antifungal activities. This compound may exhibit:
- Broad-Spectrum Activity : Effective against various bacterial strains and fungi.
Enzyme Inhibition
The structural features may allow this compound to interact with specific enzymes, potentially acting as an inhibitor or modulator. Notable enzyme targets include:
- Kinases
- Proteases
Comparative Analysis with Related Compounds
The following table summarizes related compounds and their biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Chloromethylphenyl Sulfide | Thioether | Antibacterial |
| Triazole Derivatives | Triazole Ring | Anticancer |
| Phenolic Sulfur Compounds | Aromatic + Sulfur | Antimicrobial |
This comparative analysis highlights the uniqueness of (7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol due to its complex structure and diverse potential biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methodology : The synthesis involves multiple steps requiring optimization to ensure high yields and purity.
- Biological Evaluation : Initial tests conducted on cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations.
- Microbial Testing : Antimicrobial assays indicated effectiveness against Gram-positive bacteria, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene ()
- Core Structure : Hexaazatricyclo system vs. the target compound’s triazatricyclo-oxa system.
- Substituents : 4-Methoxyphenyl vs. 3-chlorophenylmethylsulfanyl.
- Bioactivity : Fused tetrazolopyrimidines exhibit antimicrobial and antitumor properties, while the target compound’s sulfanyl and hydroxymethyl groups may enhance metabolic stability and target specificity .
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene ()
- Core Structure : Similar tricyclic framework but with additional nitrogen atoms.
- Substituents : 4-Chlorophenyl vs. 3-chlorophenylmethylsulfanyl.
- Crystallography : Both compounds were analyzed via single-crystal X-ray diffraction (SHELX software), revealing planar aromatic systems with bond lengths of 1.35–1.48 Å for C–N and 1.72–1.79 Å for C–S in the target compound .
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazo... ()
- Functional Groups : Chloromethyl and hydroxymethyl groups, analogous to the target’s hydroxymethyl moiety.
- Conformational Analysis : Bond angles (e.g., O3–C12–C13 = 113.3°) and torsional parameters (e.g., Cl2–C13–C12–N2 = −175.47°) highlight steric and electronic influences of substituents .
Data Tables: Structural and Pharmacological Comparisons
Research Findings and Mechanistic Insights
- Structural Determinants of Activity: The 3-chlorophenylmethylsulfanyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to 4-substituted analogues . The hydroxymethyl group improves aqueous solubility (logP estimated at 2.8 vs. 3.5 for non-hydroxylated analogues), critical for oral bioavailability .
Computational Modeling :
Synthetic Challenges :
- The tricyclic core requires multi-step synthesis involving cyclocondensation and sulfanyl group introduction, with yields <15% due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
